molecular formula C6H12N2S2 B14447044 2,2'-Bithiazolidine CAS No. 77771-20-1

2,2'-Bithiazolidine

Katalognummer: B14447044
CAS-Nummer: 77771-20-1
Molekulargewicht: 176.3 g/mol
InChI-Schlüssel: BALPQDWQADEPOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Bithiazolidine is a heterocyclic organic compound with the molecular formula C6H12N2S2. It consists of two thiazolidine rings connected by a single bond. Thiazolidine itself is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2’-Bithiazolidine can be synthesized through several methods. One common approach involves the reaction of cysteamine with 1,2-ethenediylbis(oxy) under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2,2’-Bithiazolidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Bithiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolidine derivatives .

Wissenschaftliche Forschungsanwendungen

2,2’-Bithiazolidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2’-Bithiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-Bithiazolidine is unique due to its dual thiazolidine rings, which confer distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

77771-20-1

Molekularformel

C6H12N2S2

Molekulargewicht

176.3 g/mol

IUPAC-Name

2-(1,3-thiazolidin-2-yl)-1,3-thiazolidine

InChI

InChI=1S/C6H12N2S2/c1-3-9-5(7-1)6-8-2-4-10-6/h5-8H,1-4H2

InChI-Schlüssel

BALPQDWQADEPOU-UHFFFAOYSA-N

Kanonische SMILES

C1CSC(N1)C2NCCS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.